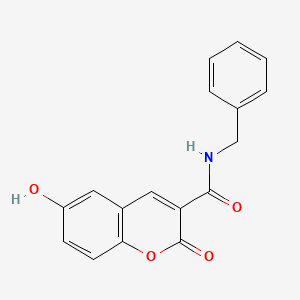

N-benzyl-6-hydroxy-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-6-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as BHC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BHC belongs to the class of chromene derivatives, which have been shown to exhibit a wide range of biological activities. In

Applications De Recherche Scientifique

N-benzyl-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mécanisme D'action

The mechanism of action of N-benzyl-6-hydroxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. This compound has also been shown to modulate various signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK pathways.

Biochemical and Physiological Effects

This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells, and to protect against oxidative damage. This compound has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-benzyl-6-hydroxy-2-oxo-2H-chromene-3-carboxamide is its relatively simple synthesis method and high yield. However, this compound is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the toxicity and potential side effects of this compound.

Orientations Futures

There are many potential future directions for research on N-benzyl-6-hydroxy-2-oxo-2H-chromene-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has also been investigated for its potential as an anticancer agent, and more research is needed to understand its mechanism of action and potential clinical applications. Additionally, further studies are needed to fully understand the toxicity and potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics.

Méthodes De Synthèse

N-benzyl-6-hydroxy-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multistep process starting with the reaction of 3-hydroxy-2-coumarinone with benzylamine to form the corresponding benzylamide. The benzylamide is then reacted with ethyl chloroformate to yield the benzyl carbamate, which is subsequently hydrolyzed to this compound. The overall yield of this process is approximately 40%.

Propriétés

IUPAC Name |

N-benzyl-6-hydroxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-13-6-7-15-12(8-13)9-14(17(21)22-15)16(20)18-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXIQYRPGNXQCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-imidazol-1-yl)benzyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367583.png)

![methyl 4-({[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5367588.png)

![7-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5367590.png)

![4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole](/img/structure/B5367593.png)

![(1-{5-[(2-methyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B5367601.png)

![N-(2-cyclopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-N'-3-pyridinyl-1,3-propanediamine dihydrochloride](/img/structure/B5367605.png)

![isopropyl 4-[(butylsulfonyl)amino]benzoate](/img/structure/B5367626.png)

![9-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5367630.png)

![N-benzyl-N'-[2-(pyridin-2-ylthio)ethyl]sulfamide](/img/structure/B5367644.png)

![3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]propanamide](/img/structure/B5367647.png)

![2-{[3-(5-fluoro-2-methoxybenzoyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B5367659.png)

![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5367673.png)

![6-(piperidin-1-ylcarbonyl)-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5367675.png)